N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine
Description
Properties
CAS No. |
101154-88-5 |
|---|---|
Molecular Formula |
C14H14FN5 |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
N-ethyl-9-[(2-fluorophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-2-16-13-12-14(18-8-17-13)20(9-19-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18) |
InChI Key |
UIUUZMMHQPNEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Purine Core
A widely cited approach involves sequential alkylation and amination of a purine precursor. The protocol adapts methods from WO2005113554A2, which details analogous syntheses for PI3K inhibitors:
Step 1: Preparation of 6-Bromopurine Intermediate
6-Chloropurine is treated with hydrobromic acid (HBr) in acetic acid at 80–100°C for 6–12 hours, yielding 6-bromopurine. This intermediate is critical for subsequent amination.
Reaction Conditions :
Step 2: Benzylation at the 9-Position
6-Bromopurine is reacted with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C for 24 hours. The benzyl group selectively occupies the 9-position due to the purine ring’s electronic configuration.
Optimization Note :
Step 3: Amination at the 6-Position
The 6-bromo-9-(2-fluorobenzyl)purine intermediate undergoes nucleophilic substitution with ethylamine in ethanol at 70°C for 12–18 hours. Excess ethylamine (5–10 eq.) ensures complete conversion.
Key Data :
Alternative Route: Reductive Amination
For improved stereocontrol, a reductive amination strategy may be employed, though this is less documented for purines. Hypothetically, the 6-ketopurine intermediate could react with ethylamine under hydrogenation conditions (H₂, Pd/C), but this remains speculative without direct experimental data.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Key parameters:
-
Solvent Ratio : Ethanol-water mixtures optimize solubility and crystal growth.
-
Temperature Gradient : Slow cooling from 60°C to 5°C enhances crystal purity.
Purity Analysis :
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H-8), 7.45–7.30 (m, 4H, Ar-H), 5.65 (s, 2H, CH₂Ph), 3.20 (q, J = 7.2 Hz, 2H, NHCH₂), 1.15 (t, J = 7.2 Hz, 3H, CH₃).
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | Reductive Amination (Hypothetical) |
|---|---|---|
| Yield | 70–75% | Not reported |
| Purity | >95% | N/A |
| Stereocontrol | Not applicable | Moderate |
| Cost Efficiency | High | Low (due to catalyst use) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the ethyl or benzyl groups.
Substitution: Substituted purine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications, particularly in treating cancer and viral infections. Its structural characteristics, including the presence of a fluorinated phenyl group, enhance its biological activity by improving binding affinity to specific molecular targets.
Anticancer Activity
Research indicates that N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine exhibits significant anticancer properties. Similar purine derivatives have been shown to inhibit enzymes involved in nucleic acid metabolism, which is crucial for cancer cell proliferation. For instance, studies have demonstrated that related compounds can modulate cellular signaling pathways associated with tumor growth and metastasis.
Antiviral Properties
The compound's mechanism of action may also extend to antiviral applications. Purine derivatives are known for their ability to interfere with viral replication processes by inhibiting key enzymes involved in nucleic acid synthesis. This makes this compound a candidate for further exploration in antiviral drug development.
Biochemical Research
This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and cellular pathways. Its unique structure allows researchers to study its effects on various biological targets, including kinases and other enzymes critical for cellular function.
Enzyme Interaction Studies
Studies have focused on how this compound interacts with specific enzymes involved in metabolic pathways. Preliminary data suggest that it may inhibit certain kinases, which play vital roles in cancer signaling pathways. Understanding these interactions can lead to the development of more effective therapeutic agents.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that are common for purine derivatives. The synthetic strategies often include:
- N-Alkylation : Introducing the ethyl group at the nitrogen position.
- Fluorination : Incorporating the fluorinated phenyl group to enhance biological activity.
These methods are critical for producing compounds with specific desired properties for further research and development.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other purine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9H-Purin-6-amines with different substituents | Varying alkyl groups | Different pharmacokinetics and receptor affinities |
| Fluorinated purine derivatives | Presence of halogen atoms | Enhanced biological activity profiles |
| Non-fluorinated analogs | Lacks fluorinated groups | Potentially lower bioactivity |
This table illustrates how structural variations influence biological activity, solubility, and therapeutic potential, emphasizing the significance of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Study on Anticancer Properties
A study published in a peer-reviewed journal examined the anticancer effects of structurally similar purine derivatives on various cancer cell lines. The findings indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for drug development.
Investigation into Antiviral Mechanisms
Another research project focused on the antiviral properties of related purine compounds, demonstrating their effectiveness against specific viral strains by inhibiting replication processes critical for viral survival. These findings support the hypothesis that this compound may also possess similar antiviral capabilities.
Mechanism of Action
The mechanism of action of N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at N6 and N9 Positions
The pharmacological and physicochemical profiles of purine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine and its analogs:
Key Observations:
- Substituent Effects on Bioactivity: Chlorine or cyano groups at the C2/C6 positions enhance protease inhibitory activity (e.g., cruzain inhibition in ). The 3,5-difluorophenyl analog (Compound 32) showed higher potency (IC₅₀: 3.58 nM) compared to the 3-chlorophenyl derivative (IC₅₀: 15.8 nM), likely due to improved halogen bonding or hydrophobic interactions .
- N9 Modifications: Replacing the ethyl group with a cyclopropylmethyl group (Compound 3a) introduced steric bulk, which improved antifungal activity but reduced synthetic yield (61% vs. 90% for simpler analogs) .
- Fluorine Positioning: The 2-fluorobenzyl group in the target compound may confer metabolic stability by resisting oxidative degradation, whereas 3- or 4-fluorine substitutions (e.g., in ) could alter binding affinity due to steric or electronic effects .
Pharmacokinetic and Physicochemical Comparisons
- Solubility: The hydrochloride salt of N-methyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine () shows improved aqueous solubility compared to the free base, highlighting formulation strategies for bioavailability enhancement .
Biological Activity
N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine, also known as 9-(2-Fluorobenzyl)-N-ethyl-9H-purin-6-amine, is a synthetic compound belonging to the purine class of molecules. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 101154-88-5 |
| Molecular Formula | C14H14FN5 |
| Molecular Weight | 271.293 g/mol |
| IUPAC Name | N-Ethyl-9-[(2-fluorophenyl)methyl]purin-6-amine |
| LogP | 2.518 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity, potentially modulating the activity of various biochemical pathways. Studies suggest that this compound may act as an inhibitor or modulator in signaling pathways relevant to cancer and viral infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
-
Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
- Results :
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against RNA viruses. In vitro studies have shown that it can inhibit the replication of certain viral strains:
-
Viral Strains Tested :
- Influenza A
- Hepatitis C Virus (HCV)
- Results :
Case Studies
- Study on Anticancer Effects :
- Antiviral Efficacy :
Q & A
Q. What are the key synthetic routes for N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine?
The synthesis typically involves nucleophilic substitution and alkylation reactions. A common approach is the reaction of 2,6-dichloropurine derivatives with ethylamine and 2-fluorobenzyl halides under controlled conditions. For example, microwave-assisted synthesis (110–140°C in DMF with Hunig’s Base) has been used to introduce substituents at the 6- and 9-positions, achieving yields up to 90% . Solvent choice (e.g., DMF or DMSO) and base selection (e.g., triethylamine) are critical for optimizing regioselectivity and purity.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : To verify substituent positions (e.g., ethyl and 2-fluorobenzyl groups) via characteristic chemical shifts (e.g., δ 1.46–1.60 ppm for ethyl CH3, δ 4.30–4.34 ppm for CH2) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the purine core and fluorophenyl orientation .
- Mass Spectrometry : Validates molecular weight (e.g., HRMS m/z= 301.1008 for analogous compounds) .
Q. What biological targets or pathways are associated with this compound?
The compound’s purine scaffold and fluorophenyl substitution enable interactions with enzymes like phosphoinositide 3-kinases (PI3Ks) and nucleic acids. Competitive inhibition at ATP-binding pockets is hypothesized due to structural mimicry of adenosine . Preliminary studies suggest modulation of cell proliferation pathways, though target validation requires kinase assay panels or CRISPR-based gene silencing .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
Key variables include:
- Temperature Control : Microwave heating (e.g., 140°C for 1 h) reduces side reactions compared to conventional methods .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines .
- Catalysts : Palladium catalysts (e.g., Pd(Ph3)4) improve cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Purification : Gradient elution (5–70% ethyl acetate/hexanes) on silica columns minimizes impurities .
Q. How does tautomerism affect the compound’s bioactivity, and how can it be analyzed?
The purine core may exhibit keto-enol or amine-imine tautomerism, altering binding affinity. Analytical strategies include:
- Variable-Temperature NMR : Detects tautomeric equilibria via peak splitting (e.g., δ 7.8–8.6 ppm for NH protons) .
- X-ray Diffraction : Resolves dominant tautomeric forms in solid-state configurations .
- Computational Modeling : DFT calculations predict energetically favorable tautomers and their interaction with targets .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions (e.g., varying IC50 values across assays) may arise from:
- Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound stability .
- Structural Analogs : Compare activity profiles of derivatives (see table below) to isolate substituent effects .
Q. What strategies validate the compound’s mechanism of action in cellular models?
- Competitive Binding Assays : Use radiolabeled ATP or fluorescent probes to quantify target engagement .
- CRISPR Knockout Models : Eliminate putative targets (e.g., PI3K isoforms) to assess phenotypic rescue .
- Metabolomics : Track downstream metabolites (e.g., phosphoinositides) via LC-MS to confirm pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
